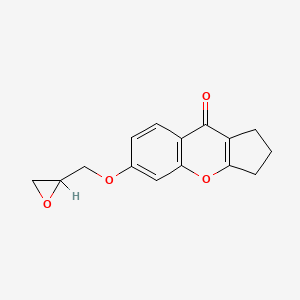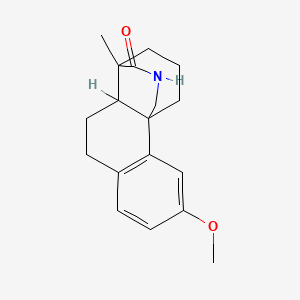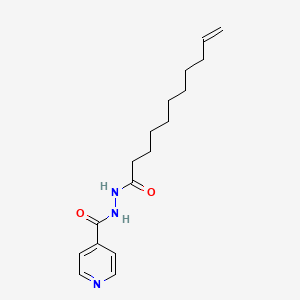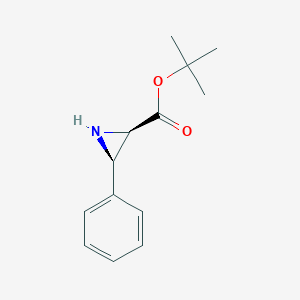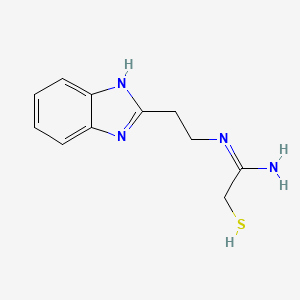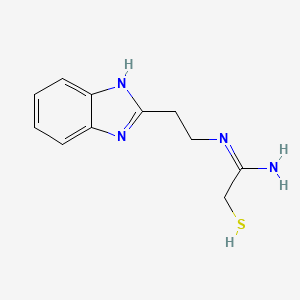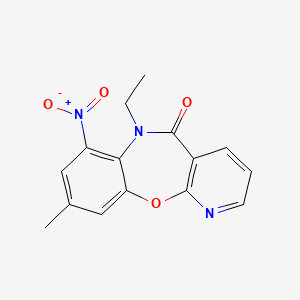
(2-Benzylsulfanylethylideneamino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzylsulfanylethylideneamino)urea is an organic compound with the molecular formula C({10})H({13})N(_{3})OS It is characterized by the presence of a benzylsulfanyl group attached to an ethylideneamino moiety, which is further connected to a urea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylsulfanylethylideneamino)urea typically involves the reaction of benzyl mercaptan with an appropriate ethylideneamino precursor, followed by the introduction of a urea group. One common method includes:
Step 1 Formation of the Ethylideneamino Intermediate:
Step 2 Introduction of the Urea Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Benzylsulfanylethylideneamino)urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethylideneamino moiety can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH({4})) are employed.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (2-Benzylsulfanylethylideneamino)urea is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable scaffold in medicinal chemistry.
Medicine
Research is ongoing to explore the therapeutic potential of this compound derivatives. These compounds could serve as lead molecules for the development of new drugs targeting specific biological pathways.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (2-Benzylsulfanylethylideneamino)urea and its derivatives depends on their specific application. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of the benzylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the urea moiety can form hydrogen bonds with biological targets, stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- (2-Methylsulfanylethylideneamino)urea
- (2-Phenylsulfanylethylideneamino)urea
- (2-Benzylsulfanylethylideneamino)thiourea
Uniqueness
(2-Benzylsulfanylethylideneamino)urea is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a distinct and valuable compound for various applications.
Properties
CAS No. |
6304-91-2 |
|---|---|
Molecular Formula |
C10H13N3OS |
Molecular Weight |
223.30 g/mol |
IUPAC Name |
(2-benzylsulfanylethylideneamino)urea |
InChI |
InChI=1S/C10H13N3OS/c11-10(14)13-12-6-7-15-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H3,11,13,14) |
InChI Key |
YUGJTRXFJHXFFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



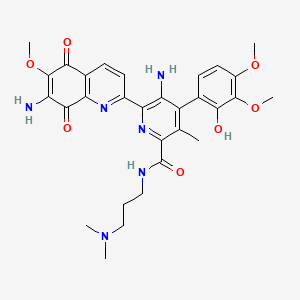
![1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid](/img/structure/B12804292.png)
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)

![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
